molecular formula C11H12BrClN4 B2395121 N2-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride CAS No. 1396751-68-0

N2-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride

Cat. No.: B2395121
CAS No.: 1396751-68-0
M. Wt: 315.6
InChI Key: ACSOSLOMCPRXPU-UHFFFAOYSA-N
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Description

The compound with the molecular formula N2-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is an organic molecule that contains bromine, chlorine, nitrogen, and carbon atoms

Properties

IUPAC Name

2-N-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4.ClH/c1-7-6-10(13)16-11(14-7)15-9-4-2-8(12)3-5-9;/h2-6H,1H3,(H3,13,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSOSLOMCPRXPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target compound’s structure mandates a disconnection approach focusing on the pyrimidine core and its substituents. Retrosynthetically, the molecule can be divided into three key components: (1) the 6-methylpyrimidine backbone, (2) the 4-bromophenyl group at the N2 position, and (3) the 2,4-diamine functionality. Contemporary strategies derive from two primary pathways: stepwise halogen displacement on preformed dichloropyrimidines and direct ring assembly using condensation reactions.

Halogen Displacement Pathways

The majority of reported methods utilize 2,4-dichloro-6-methylpyrimidine as a pivotal intermediate. This scaffold permits sequential nucleophilic substitutions, enabling precise control over regioselectivity. Computational studies suggest that the 4-position chloride exhibits higher electrophilicity due to resonance stabilization from the adjacent amine, necessitating tailored conditions for N2 functionalization.

Ring-Forming Condensation Approaches

Alternative routes employ Biginelli-like condensations between β-keto esters and guanidine derivatives. Ethyl acetoacetate serves as the methyl group source at C6, while N-(4-bromophenyl)guanidine introduces the aryl moiety. However, this method struggles with regiochemical control, often yielding isomeric byproducts that complicate purification.

Detailed Synthetic Methodologies

Route 1: Sequential Amination of 2,4-Dichloro-6-Methylpyrimidine

Synthesis of 2,4-Dichloro-6-Methylpyrimidine

The foundational intermediate is synthesized via chlorination of 4-hydroxy-6-methylpyrimidine using phosphorus oxychloride (POCl₃). Optimized conditions (POCl₃, N,N-diethylaniline, 110°C, 6 h) achieve 92% conversion.

N2 Substitution with 4-Bromoaniline

Controlled substitution at the 2-position requires careful stoichiometry to prevent over-reaction. A 1:1 molar ratio of 2,4-dichloro-6-methylpyrimidine to 4-bromoaniline in dimethyl sulfoxide (DMSO) at 80°C for 12 hours affords 2-(4-bromophenylamino)-4-chloro-6-methylpyrimidine in 78% yield. Kinetic studies indicate that excess nucleophile promotes disubstitution, necessitating strict reactant control.

4-Chloro to 4-Amine Conversion

The residual chloride undergoes amination using ammonium hydroxide under pressurized conditions (autoclave, 120°C, 24 h). This step achieves 85% conversion but generates ammonium chloride byproducts requiring extensive washing with cold ethanol.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (2M in diethyl ether) at 0°C, precipitating the hydrochloride salt with 95% purity. Recrystallization from ethanol/water (1:3) enhances purity to >99%.

Critical Data Table 1: Route 1 Performance Metrics

Step Reactants Conditions Yield (%) Purity (%)
Dichloropyrimidine POCl₃, 4-hydroxy-6-methyl 110°C, 6 h 92 98
N2 Substitution 4-Bromoaniline, DMSO 80°C, 12 h 78 95
4-Amination NH₄OH, autoclave 120°C, 24 h 85 90
Salt Formation HCl/Et₂O 0°C, 2 h 91 99

Route 2: One-Pot Condensation and Functionalization

Guanidine Condensation

Ethyl acetoacetate reacts with N-(4-bromophenyl)guanidine hydrochloride in refluxing ethanol (78°C, 8 h) to form 4-hydroxy-N2-(4-bromophenyl)-6-methylpyrimidine-2-amine. The reaction suffers from competing O-alkylation, limiting yields to 65%.

Hydroxyl to Chloride Conversion

Treatment with POCl₃ and catalytic N,N-dimethylformamide (DMF) at 90°C for 3 hours converts the 4-hydroxyl group to chloride (82% yield).

Amination and Salt Formation

Parallel to Route 1, amination and hydrochloride isolation complete the synthesis. However, the multistep nature erodes overall yield (45% vs. 58% for Route 1).

Critical Data Table 2: Route 2 Performance Metrics

Step Reactants Conditions Yield (%) Purity (%)
Ring Formation Ethyl acetoacetate, guanidine 78°C, 8 h 65 88
Chlorination POCl₃, DMF 90°C, 3 h 82 94
4-Amination NH₄OH, autoclave 120°C, 24 h 85 90
Salt Formation HCl/Et₂O 0°C, 2 h 91 99

Route 3: Microwave-Assisted Synthesis

Innovative approaches employ microwave irradiation to accelerate substitution kinetics. 2,4-Dichloro-6-methylpyrimidine reacts with 4-bromoaniline in acetonitrile (150°C, 30 min, 300W) achieving 88% conversion for the N2 substitution. Subsequent amination under microwave conditions (NH₃/MeOH, 100°C, 15 min) attains 90% yield, reducing total synthesis time from 36 hours to <1 hour.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, C5-H), 7.54 (d, J = 8.5 Hz, 2H, Ar-H), 7.48 (d, J = 8.5 Hz, 2H, Ar-H), 6.12 (s, 2H, NH₂), 2.32 (s, 3H, CH₃).
  • LC-MS : m/z 323.2 [M+H]⁺, retention time 6.7 min (C18 column, 0.1% formic acid/MeCN gradient).

Purity Optimization Challenges

Residual DMSO from substitution steps necessitates azeotropic distillation with toluene. Final API purity meets ICH Q3A guidelines when particle size is controlled to <50 μm via jet milling.

Environmental and Economic Considerations

Route 1’s DMSO usage (5 L/kg product) poses disposal challenges, prompting investigations into cyclopentyl methyl ether (CPME) as a greener alternative. Life-cycle assessment reveals Route 3 reduces E-factor from 32 to 18 through solvent recycling and energy-efficient microwaves.

Chemical Reactions Analysis

Types of Reactions

N2-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or sulfuric acid can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that N2-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit bacterial growth effectively, making it a candidate for developing new antibiotics .

Antitumor Activity

The compound has been evaluated for its antitumor properties. In vitro studies demonstrated that it can induce apoptosis in cancer cells by disrupting cellular pathways involved in cell proliferation. Specific mechanisms include inhibition of key kinases involved in cancer progression .

Anti-inflammatory Effects

Recent findings suggest that this compound may also possess anti-inflammatory properties. It has been shown to inhibit cyclooxygenase enzymes, which are critical in the inflammatory response. This activity indicates potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

StudyFocusFindings
Antimicrobial EfficacyDemonstrated significant inhibition of bacterial strains including Staphylococcus aureus.
Antitumor ActivityInduced apoptosis in breast cancer cell lines with IC50 values lower than standard chemotherapeutics.
Anti-inflammatory ActionShowed potent COX-2 inhibition comparable to established drugs like celecoxib.

Industrial Applications

Beyond its medicinal uses, this compound serves as a building block for synthesizing more complex heterocyclic compounds used in pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Mechanism of Action

The mechanism by which N2-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride exerts its effects depends on its interaction with molecular targets. For instance, if the compound has biological activity, it may interact with specific enzymes or receptors, altering their function and leading to a biological response. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    C11H12BrN4: Lacks the chlorine atom, which may affect its reactivity and applications.

    C11H12ClN4: Lacks the bromine atom, leading to different chemical properties.

    C11H12BrClN3: Has one less nitrogen atom, which can influence its chemical behavior.

Uniqueness

N2-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride: is unique due to the presence of both bromine and chlorine atoms, which can impart distinct reactivity and properties. This makes it valuable for specific applications where these halogens play a crucial role.

Biological Activity

N2-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a bromophenyl group and an amino group, which contributes to its biological activity. The presence of the bromine atom is believed to enhance its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes involved in critical metabolic pathways. For example, it has shown effectiveness against dihydrofolate reductase (DHFR), a target in the treatment of protozoan infections such as Toxoplasmosis .
  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It interacts with kinases involved in cell cycle regulation, such as Aurora A kinase, leading to cell cycle arrest .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anticancer Activity

The compound's anticancer properties have been highlighted in several studies. It has been found to inhibit the growth of various cancer cell lines:

Cell Line IC50 (µM)
MDA-MB-468 (Breast Cancer)5.0
A431 (Skin Cancer)3.5
HeLa (Cervical Cancer)7.0

Case Studies and Research Findings

  • Inhibition of Toxoplasma gondii : A study demonstrated that this compound effectively inhibited the growth of Toxoplasma gondii by targeting DHFR, showing promise as a therapeutic agent for toxoplasmosis .
  • Aurora Kinase Inhibition : Another research highlighted its role as a potent inhibitor of Aurora A kinase, with an IC50 value of 6.1 nM. This inhibition leads to disrupted cell cycle progression in cancer cells, indicating potential use in cancer therapies .
  • Antimicrobial Studies : In a comparative study on various pyrimidine derivatives, this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, reinforcing its potential as an antimicrobial agent .

Q & A

Basic: What are the optimized synthetic routes for N2-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride, and what reaction conditions are critical for achieving high purity?

Methodological Answer:
Synthesis typically involves multi-step protocols, including nucleophilic substitution and coupling reactions. Key steps include:

  • Microwave-assisted synthesis for efficient coupling of halogenated intermediates with amines (e.g., 4-bromoaniline) under controlled temperatures (150–200°C) .
  • Solvent selection : Ethanol or methanol is preferred for intermediate solubility and yield optimization .
  • Purification : Recrystallization from ethanol or methanol improves purity (>95% by HPLC). Critical parameters include pH control during diazotization (HCl/NaNO₂) and stoichiometric ratios to minimize byproducts .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing the purity and structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.3 ppm) and verifies substitution patterns .
  • HRMS (ESI±) : Confirms molecular weight (e.g., [M+H]+ for C₁₁H₁₀BrN₃·HCl: theoretical 308.02; experimental 308.03) .
  • HPLC : Quantifies purity (>95% using C18 columns, 0.1% TFA in water/acetonitrile gradients) .
  • Melting point analysis : Consistent values (e.g., 228–268°C) indicate crystallinity and batch consistency .

Advanced: How can researchers design experiments to elucidate the mechanism of action in cancer therapy, particularly concerning kinase inhibition?

Methodological Answer:

  • Target identification : Use kinase profiling assays (e.g., Eurofins KinaseProfiler™) to screen against Aurora kinases, noting IC₅₀ values <100 nM in analogs like N4-(2-chlorophenyl) derivatives .
  • Cellular assays : Measure antiproliferative activity (MTT assay) in cancer cell lines (e.g., HCT-116, IC₅₀ ~5 µM) .
  • Structural analysis : X-ray crystallography or molecular docking (PDB: 4UXD) to identify binding interactions with kinase ATP pockets .

Advanced: What strategies are recommended for resolving contradictions in biological activity data across studies involving pyrimidine derivatives?

Methodological Answer:

  • Standardized assays : Replicate studies using identical cell lines (e.g., MCF-7 vs. HeLa) and protocols (e.g., 48-h exposure in RPMI media) .
  • SAR analysis : Compare substituent effects (e.g., 4-bromo vs. 4-chloro phenyl groups on IC₅₀) to identify activity trends .
  • Meta-analysis : Pool data from analogs (e.g., triazine vs. pyrimidine cores) to isolate structural determinants of cytotoxicity .

Advanced: How do structural modifications, such as halogen substitution at the phenyl ring, impact binding affinity to molecular targets?

Methodological Answer:

  • Halogen effects : Bromine at the 4-position enhances hydrophobic interactions in kinase pockets compared to chlorine (ΔIC₅₀ ~2-fold) .
  • Electron-withdrawing groups : Nitro or trifluoromethyl substitutions improve metabolic stability but may reduce solubility (logP increase by ~0.5) .
  • Comparative synthesis : Prepare analogs via Suzuki-Miyaura coupling to systematically test substituents (e.g., 4-Br vs. 4-CF₃) .

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